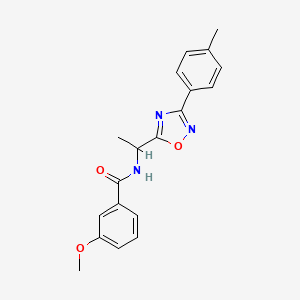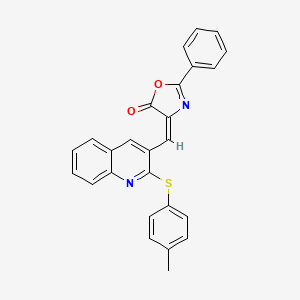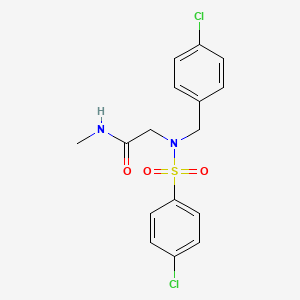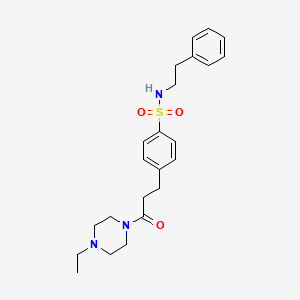
4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide, also known as EPB-SO2, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide-based drugs and has been found to exhibit promising pharmacological properties that make it a potential candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and pain pathways. It has also been found to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit antitumor activity in vitro and in vivo. Additionally, 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been found to exhibit good pharmacokinetic properties, including good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents, making it easy to work with. However, one of the limitations of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is that it is relatively unstable in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the research on 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide. One potential direction is the development of new drugs based on the structure of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the further elucidation of the mechanism of action of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide, which could provide insights into the development of new drugs with improved pharmacological properties. Additionally, the development of new synthetic methods for the preparation of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide and related compounds could also be an interesting area of research.
Métodos De Síntesis
The synthesis of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide involves the reaction of 4-bromo-N-phenethylbenzenesulfonamide with 3-(4-ethylpiperazin-1-yl)-3-oxopropyl bromide in the presence of a suitable base. The reaction proceeds through a substitution reaction, resulting in the formation of the desired product in good yield.
Aplicaciones Científicas De Investigación
4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and antitumor activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-2-25-16-18-26(19-17-25)23(27)13-10-21-8-11-22(12-9-21)30(28,29)24-15-14-20-6-4-3-5-7-20/h3-9,11-12,24H,2,10,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNNZMRBGSCDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


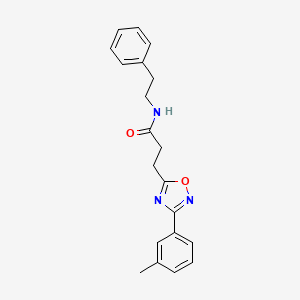

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)





